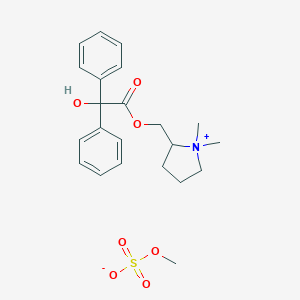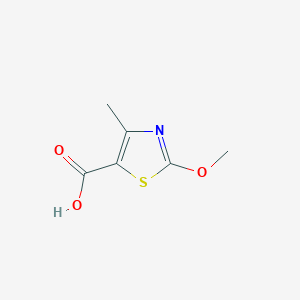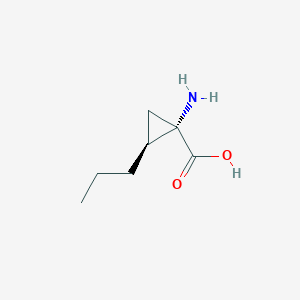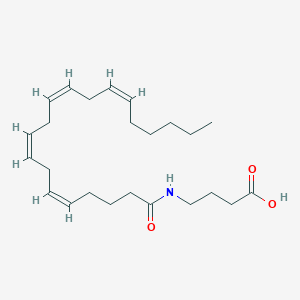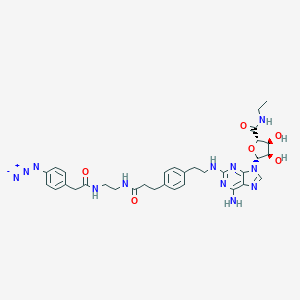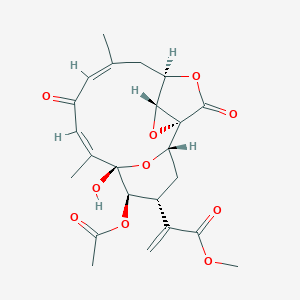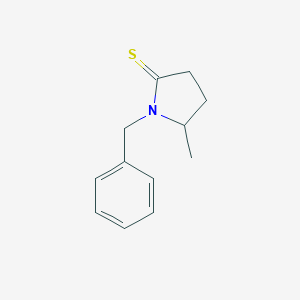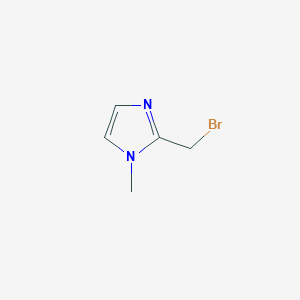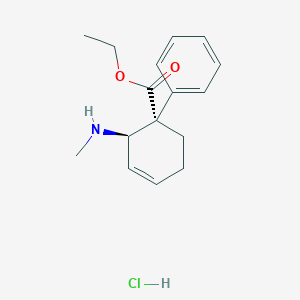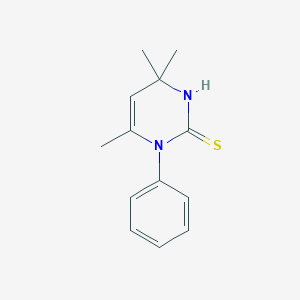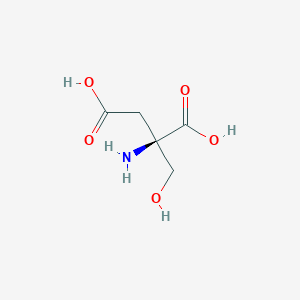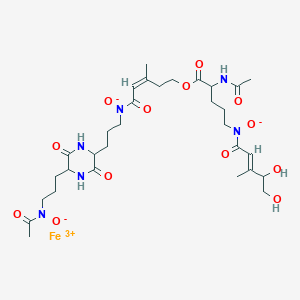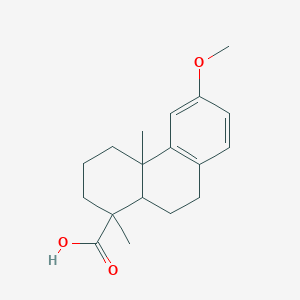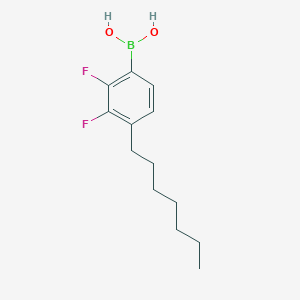
(2,3-Difluoro-4-heptylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,3-Difluoro-4-heptylphenyl)boronic acid, also known as DFHBA, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has shown potential in a variety of applications, including drug discovery, chemical biology, and organic synthesis. In
作用機序
(2,3-Difluoro-4-heptylphenyl)boronic acid exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. The boronic acid group of (2,3-Difluoro-4-heptylphenyl)boronic acid forms a reversible covalent bond with the active site of the enzyme, leading to inhibition of its activity. (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to be selective for certain enzymes, making it a useful tool for studying enzyme function and inhibition.
生化学的および生理学的効果
(2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including the serine protease trypsin and the cysteine protease cathepsin B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to inhibit the activity of several kinases, including the tyrosine kinase c-Src and the serine/threonine kinase Akt. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatase 1B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
(2,3-Difluoro-4-heptylphenyl)boronic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including drug discovery, chemical biology, and organic synthesis. (2,3-Difluoro-4-heptylphenyl)boronic acid is also relatively easy to synthesize and has good stability. However, (2,3-Difluoro-4-heptylphenyl)boronic acid also has some limitations. It can be toxic to cells at high concentrations, and its selectivity for certain enzymes may limit its use in certain applications.
将来の方向性
There are several future directions for research involving (2,3-Difluoro-4-heptylphenyl)boronic acid. One area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid derivatives with improved selectivity and potency for certain enzymes. Another area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid-based fluorescent probes for imaging studies. (2,3-Difluoro-4-heptylphenyl)boronic acid may also have potential as a therapeutic agent for the treatment of certain diseases, including cancer and inflammation.
科学的研究の応用
(2,3-Difluoro-4-heptylphenyl)boronic acid has been extensively used in scientific research as a tool for drug discovery and chemical biology. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been used as a fluorescent probe for imaging studies, as it can selectively bind to certain proteins and enzymes. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
126334-37-0 |
|---|---|
製品名 |
(2,3-Difluoro-4-heptylphenyl)boronic acid |
分子式 |
C13H19BF2O2 |
分子量 |
256.1 g/mol |
IUPAC名 |
(2,3-difluoro-4-heptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BF2O2/c1-2-3-4-5-6-7-10-8-9-11(14(17)18)13(16)12(10)15/h8-9,17-18H,2-7H2,1H3 |
InChIキー |
WVEIGGAYFCCBSA-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
正規SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
同義語 |
2,3-Difluoro-4-heptylbenzeneboronic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

